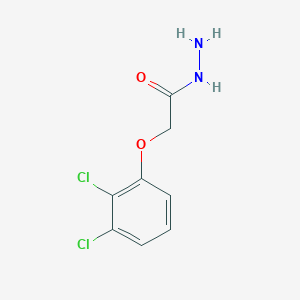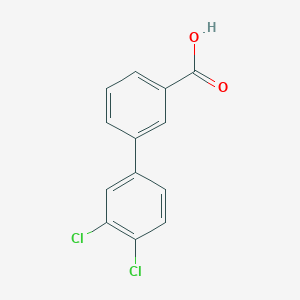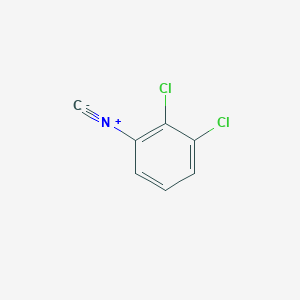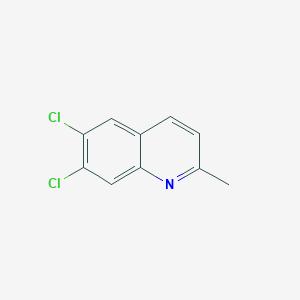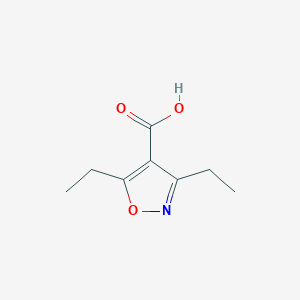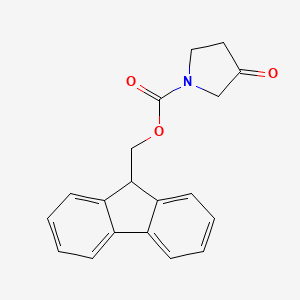
1-N-Fmoc-3-Pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Fmoc-3-Pyrrolidinone is a biochemical used for proteomics research . It has the molecular formula C19H17NO3 and a molecular weight of 307.35 . The IUPAC name is 9H-fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for 1-N-Fmoc-3-Pyrrolidinone is 1S/C19H17NO3/c21-13-9-10-20 (11-13)19 (22)23-12-18-16-7-3-1-5-14 (16)15-6-2-4-8-17 (15)18/h1-8,18H,9-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-N-Fmoc-3-Pyrrolidinone is a white to yellow solid . The storage temperature is 2-8°C .Scientific Research Applications
Antimicrobial Activity
1-N-Fmoc-3-Pyrrolidinone derivatives have been explored for their potential in combating microbial infections. The compound’s structure allows for the synthesis of various derivatives that exhibit significant antimicrobial properties . These derivatives can be tailored to target specific pathogens, offering a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
The pyrrolidinone moiety is a key feature in many anticancer agents. Research indicates that certain derivatives of 1-N-Fmoc-3-Pyrrolidinone can inhibit the growth of cancer cells. This is particularly relevant in the search for treatments that are more selective and have fewer side effects than current chemotherapy options .
Anti-inflammatory Activity
Inflammation is a complex biological response, and 1-N-Fmoc-3-Pyrrolidinone derivatives have shown promise in modulating inflammatory processes. These compounds can be synthesized to create anti-inflammatory drugs that may be used to treat a variety of chronic inflammatory diseases .
Antidepressant Activity
The derivatives of 1-N-Fmoc-3-Pyrrolidinone have been studied for their potential use as antidepressants. The biochemical properties of these compounds may interact with neural pathways associated with mood regulation, offering a potential new class of antidepressant medications .
Proteomics Research
1-N-Fmoc-3-Pyrrolidinone is utilized in proteomics research as a biochemical tool. Its application in this field is crucial for understanding protein structure and function, which can lead to the discovery of new biomarkers for diseases and the development of novel therapeutic strategies .
Peptide Synthesis
This compound plays a significant role in the synthesis of peptides. It is used as a building block in solid-phase peptide synthesis, particularly for creating peptides with specific modifications. This is essential for the development of peptide-based drugs and for studying protein interactions .
Safety and Hazards
The safety information for 1-N-Fmoc-3-Pyrrolidinone indicates that it may cause serious eye irritation and may damage fertility or the unborn child . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGQBRHXIBEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374681 |
Source


|
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Fmoc-3-Pyrrolidinone | |
CAS RN |
672310-12-2 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl 3-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Fmoc-3-Pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

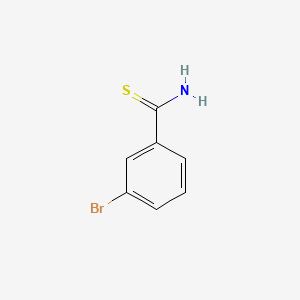



![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
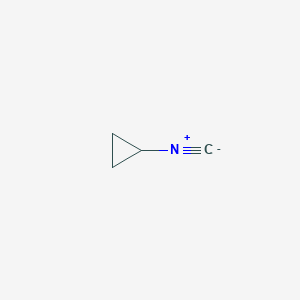

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)
